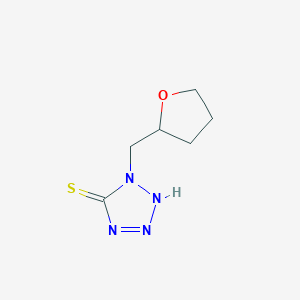

1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

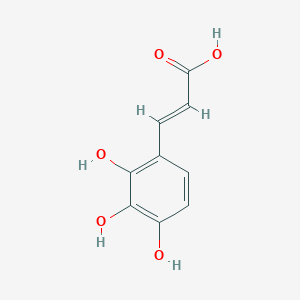

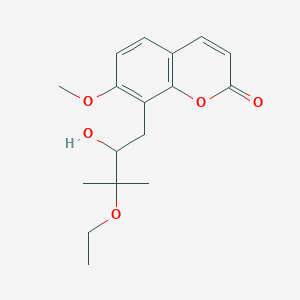

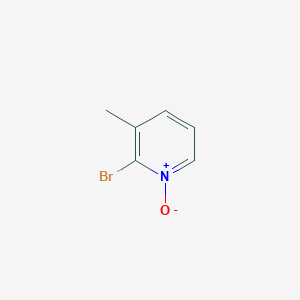

The compound “1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom . It also contains a tetrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “-5-thiol” indicates the presence of a sulfur atom attached to the fifth carbon of the tetrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and tetrazole rings, as well as the thiol group . The tetrahydrofuran ring is a type of ether and is often used as a solvent or as a building block in organic synthesis . The tetrazole ring is a type of heterocycle and is found in many biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms . The tetrazole ring could potentially undergo reactions at the nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors that could influence its properties include the presence of the tetrahydrofuran and tetrazole rings, the thiol group, and any other functional groups .

Aplicaciones Científicas De Investigación

-

Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether

- Application : This study focuses on the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE) from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .

- Method : The synthesis involves the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate in the production of BTHFE .

- Results : The study demonstrated that BTHFE can be used as a non-volatile solvent in poly(3,4-propylenedioxythiophene)-based supercapacitors .

-

(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate

- Application : This study reports the synthesis of a doubly acylated cis-THF-diol product synthesized in three steps by the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .

- Method : The synthesis involves the oxidative cyclization of 1,5-hexadiene, followed by benzoylation and acetylation .

- Results : The new derivative was fully characterized by spectroscopic methods .

-

(S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate

- Application : This compound is used in various applications such as thermophysical property datafile for process simulators, free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics, and quantum tools for IR spectra interpretation .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

-

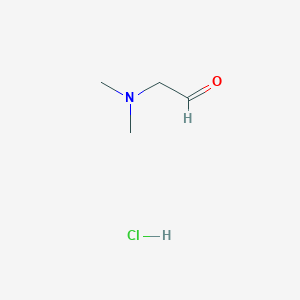

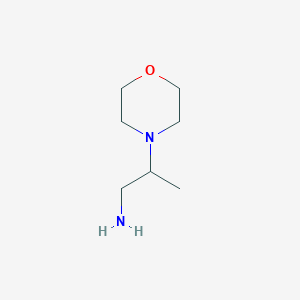

N-methyl-1-(tetrahydrofuran-2-yl)methanamine

- Application : This compound is used in various chemical reactions, but the specific applications are not provided in the source .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

-

Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether

- Application : This study focuses on the synthesis of bis(tetrahydrofurfuryl) ether (BTHFE) from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . The study demonstrated that BTHFE can be used as a non-volatile solvent in poly(3,4-propylenedioxythiophene)-based supercapacitors .

- Method : The synthesis involves the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate in the production of BTHFE .

- Results : Supercapacitor devices employing solutions of the ionic liquid 1-ethyl-3-methyl-imidizolium bis(trifluoromethylsulfonyl)-imide in BTHFE display similar performances to those prepared by using the neat ionic liquid as an electrolyte, although solution-based devices exhibit a somewhat higher resistance .

-

- Application : This study focuses on the structure and names of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results or outcomes obtained are not provided in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(oxolan-2-ylmethyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h5H,1-4H2,(H,7,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOBWORJANEUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)